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Methyl 5-ethyl-2-methoxybenzoate

Cat. No.: B14773883
M. Wt: 194.23 g/mol
InChI Key: ZHOXTKBEGLGBBL-UHFFFAOYSA-N
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Description

Significance of Aromatic Esters in Organic Chemistry

Aromatic esters are a class of organic compounds defined by the general structure Ar-COO-R, where 'Ar' represents an aromatic ring and 'R' is an alkyl or aryl group. google.com This structural motif bestows upon them a unique combination of chemical and physical properties. The ester linkage is formed through a condensation reaction between an aromatic carboxylic acid and an alcohol. nih.gov

In the realm of organic synthesis, aromatic esters are valued as versatile intermediates. nih.gov They can undergo a variety of chemical transformations, including hydrolysis to yield carboxylic acids and alcohols, reduction to form alcohols, and electrophilic substitution on the aromatic ring. nih.gov Their relative stability and the pleasant odors of many low molecular weight aromatic esters have led to their widespread use in the fragrance and flavor industries. google.comchemicalbook.com Furthermore, they serve as high-grade solvents and are foundational monomers for important polymers like polyesters. mdpi.com

Overview of Methoxybenzoate Esters as Synthetic Intermediates

Within the broad class of aromatic esters, methoxybenzoate esters, which feature one or more methoxy (B1213986) groups on the benzene (B151609) ring, are of particular interest to synthetic chemists. The methoxy group, being an electron-donating group, can influence the reactivity of the aromatic ring and the ester functional group, thereby providing a handle for selective chemical modifications.

Methoxybenzoate esters, such as methyl 2-methoxybenzoate (B1232891) and its isomers, are recognized as important intermediates in the synthesis of a range of more complex molecules, including pharmaceuticals and biologically active compounds. google.comdiva-portal.org For instance, methyl 2-methoxy-5-sulfamoylbenzoate is a key intermediate in the synthesis of the antipsychotic drug Sulpiride. google.com The strategic placement of the methoxy group can direct further substitution reactions on the aromatic ring, a feature that is heavily exploited in multi-step organic synthesis.

Historical Context of Methyl 5-Ethyl-2-Methoxybenzoate and Analogues

While specific historical details regarding the first synthesis of this compound are not extensively documented in readily available literature, its structural analogues have a more established history. The synthesis of various methoxybenzoic acid esters has been a subject of study for many years, driven by their utility in organic synthesis. For example, the synthesis of methyl 5-hydroxy-2-methoxybenzoate was reported as early as 1983. diva-portal.org

More recently, patents and research articles describe the synthesis of closely related compounds, such as methyl 5-formyl-2-methoxybenzoate, which is prepared from methyl o-anisate. google.comprepchem.com These synthetic routes often involve the esterification of the corresponding benzoic acid followed by functional group manipulations on the aromatic ring. The emergence of this compound and its analogues in the scientific literature is often in the context of their use as building blocks for larger, more complex molecules, such as those investigated for potential pharmaceutical applications. google.com The development of efficient synthetic methods for these types of substituted benzoates remains an active area of research, focusing on improving yields and simplifying procedures for industrial-scale production. google.com

Chemical Properties of this compound

PropertyValue
Molecular Formula C11H14O3
IUPAC Name This compound
Molecular Weight 194.23 g/mol

Note: As specific experimental data for this compound is limited, some properties are inferred from its analogues.

Analogues of this compound

Compound NameCAS NumberMolecular Formula
Methyl 2-methoxybenzoate606-45-1C9H10O3
Ethyl 2-methoxybenzoate7335-26-4C10H12O3
Methyl 5-formyl-2-methoxybenzoate78515-16-9C10H10O4
Ethyl 2-methoxy-5-methylbenzoate1071141-41-7C11H14O3
5-Ethyl-2-methylphenyl 2-methoxybenzoate836858C17H18O3
Methyl 2-methoxy-5-sulfamoylbenzoate64058-29-5C9H11NO5S
Methyl 5-hydroxy-2-methoxybenzoate78515-15-8C9H10O4
Sulpiride15676-16-1C15H23N3O4S

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B14773883 Methyl 5-ethyl-2-methoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 5-ethyl-2-methoxybenzoate

InChI

InChI=1S/C11H14O3/c1-4-8-5-6-10(13-2)9(7-8)11(12)14-3/h5-7H,4H2,1-3H3

InChI Key

ZHOXTKBEGLGBBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Ethyl 2 Methoxybenzoate

Direct Esterification and Transesterification Approaches

The final step in many synthetic routes to methyl 5-ethyl-2-methoxybenzoate is the formation of the methyl ester from the corresponding carboxylic acid, 5-ethyl-2-methoxybenzoic acid. This transformation is commonly achieved through direct esterification or transesterification.

Direct Esterification: The most common method for this conversion is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating 5-ethyl-2-methoxybenzoic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed.

A general procedure involves refluxing the carboxylic acid with methanol and a catalytic amount of acid. youtube.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to ensure the complete conversion of the starting material.

Transesterification: Alternatively, transesterification can be employed, where an existing ester is converted into another. While less direct for the synthesis from the carboxylic acid, it is a viable method if a different ester of 5-ethyl-2-methoxybenzoic acid is available. This process is also typically catalyzed by either an acid or a base.

Functional Group Interconversions Leading to the Ethyl Substituent

A crucial aspect of synthesizing this compound is the introduction of the ethyl group at the 5-position of the benzene (B151609) ring. This is often accomplished through a two-step process involving acylation followed by reduction.

Alkylation Strategies on Benzoic Acid Precursors

A common and effective method for introducing the ethyl group is through Friedel-Crafts acylation. chemsynthesis.comyoutube.com This electrophilic aromatic substitution reaction involves the treatment of a suitable precursor, such as methyl 2-methoxybenzoate (B1232891) (methyl o-anisate), with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). researchgate.net The methoxy (B1213986) group is an ortho, para-directing group, leading to the formation of the desired 5-acetyl derivative, methyl 5-acetyl-2-methoxybenzoate, as the major product. youtube.com

The reaction is typically carried out by heating the mixture to facilitate the substitution. researchgate.net It is important to note that Friedel-Crafts acylation deactivates the aromatic ring, preventing further acylation. chemsynthesis.com

Precursor Acylating Agent Catalyst Product Notes
Methyl 2-methoxybenzoateAcetyl chlorideAlCl₃Methyl 5-acetyl-2-methoxybenzoateThe methoxy group directs acylation to the para position.
2-MethoxynaphthaleneAcetic anhydrideH₃PW₁₂O₄₀1-Acyl-2-methoxynaphthaleneIllustrates regioselectivity in a related system. youtube.com

Reduction Pathways for Side Chain Derivatization

Once the acetyl group is in place, it can be reduced to an ethyl group. Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method involves the use of amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. youtube.com It is particularly effective for reducing aryl alkyl ketones. youtube.com The reaction is performed under strongly acidic conditions, which the ester and ether functionalities in methyl 5-acetyl-2-methoxybenzoate can tolerate.

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent like ethylene (B1197577) glycol. google.com The reaction proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas upon heating with the base to yield the alkane. google.com The strongly basic conditions of the Wolff-Kishner reduction make it a suitable alternative to the Clemmensen reduction, especially if the substrate is sensitive to strong acids.

Starting Material Reduction Method Reagents Product
Methyl 5-acetyl-2-methoxybenzoateClemmensen ReductionZn(Hg), HClThis compound
Methyl 5-acetyl-2-methoxybenzoateWolff-Kishner ReductionN₂H₄, KOHThis compound

Regioselective Synthesis of the Methoxy Group

The regioselective placement of the methoxy group is critical and is often established early in the synthetic sequence. A common starting material is 2-hydroxy-5-ethylbenzoic acid, which can be selectively methylated. For instance, the synthesis of related hydroxy-methoxybenzoic methyl esters has been achieved through regioselective protection and methylation strategies. diva-portal.org In the context of synthesizing 5-ethyl-2-methoxybenzoic acid, one could envision starting with a precursor where the hydroxyl group at the 2-position is present, and the ethyl group is already installed at the 5-position. Subsequent methylation of the hydroxyl group would yield the desired 2-methoxy intermediate.

Catalytic Systems in the Preparation of this compound

Various catalytic systems can be employed to improve the efficiency and selectivity of the synthetic steps leading to this compound.

Transition Metal-Catalyzed Reactions

Transition metal catalysts, particularly those based on palladium, have been utilized in the synthesis of substituted benzoates. While not a direct synthesis of the target molecule, palladium-catalyzed cross-coupling reactions can be envisioned for the formation of the C-C bond to introduce the ethyl group or for the C-O bond formation in the esterification step under specific conditions. For example, FeCl₂ has been investigated for catalyzing cross-coupling reactions involving methyl 2-methoxybenzoate. chemicalbook.com

Furthermore, solid acid catalysts, such as zirconium-titanium mixed oxides, have been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com These heterogeneous catalysts offer advantages in terms of ease of separation and reusability.

Reaction Type Catalyst Reactants Significance
Cross-couplingFeCl₂Methyl 2-methoxybenzoate, DiphenylmethaneDemonstrates potential for C-C bond formation. chemicalbook.com
EsterificationZr/Ti Solid AcidBenzoic acids, MethanolOffers a heterogeneous catalytic route to methyl benzoates. mdpi.com
Friedel-Crafts AcylationH₃PW₁₂O₄₀2-Methoxynaphthalene, Acetic anhydrideExample of a solid acid catalyst for acylation. youtube.com

Acid-Catalyzed Synthetic Routes

Acid-catalyzed reactions represent a common and effective approach for the synthesis of this compound. One of the most direct methods is the Fischer esterification of 5-ethyl-2-methoxybenzoic acid. This reaction typically involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the product side by using an excess of methanol or by removing the water formed during the reaction.

Another relevant acid-catalyzed approach involves the esterification of p-cresotinic acid to its ethyl ester, followed by propylation and subsequent hydrolysis. nih.gov For instance, p-cresotinic acid can be refluxed with absolute ethanol (B145695) in the presence of concentrated H₂SO₄ to yield ethyl 2-hydroxy-5-methylbenzoate. nih.gov Although this example uses ethanol, the principle is directly applicable to the synthesis of the methyl ester by substituting ethanol with methanol.

Solid acid catalysts, such as zirconium-based catalysts, have also been employed for the esterification of benzoic acid derivatives with methanol. mdpi.com These catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recyclability. mdpi.com The reaction is typically carried out by refluxing the benzoic acid and methanol in the presence of the solid acid catalyst. mdpi.com

Base-Mediated Reactions

Base-mediated reactions provide alternative pathways to this compound. One such method involves the O-methylation of a corresponding hydroxybenzoate precursor using a suitable methylating agent in the presence of a base. For example, the synthesis of methyl 3-hydroxy-5-methoxybenzoate has been achieved by reacting methyl 3,5-dihydroxybenzoate (B8624769) with methyl iodide in the presence of potassium carbonate (K₂CO₃) in methanol. diva-portal.org This strategy can be adapted for the synthesis of this compound if the appropriate starting material, methyl 5-ethyl-2-hydroxybenzoate, is available.

Another base-mediated approach involves the reaction of a sodium salt of the corresponding carboxylic acid with a methylating agent. For instance, the preparation of methyl 2-methoxybenzoate can be achieved from sodium anisate and dimethyl sulfate (B86663) in the presence of methanol. chemicalbook.com This method could be applied to the synthesis of this compound starting from sodium 5-ethyl-2-methoxybenzoate.

Reaction Optimization and Process Intensification

Optimizing reaction conditions and employing process intensification techniques are crucial for developing efficient, cost-effective, and sustainable methods for the synthesis of this compound.

Solvent Selection and Its Influence on Yield and Selectivity

The choice of solvent can significantly impact the yield and selectivity of the reaction. In acid-catalyzed esterifications, methanol often serves as both a reactant and a solvent. Using an excess of methanol can shift the reaction equilibrium to favor the formation of the methyl ester. In other synthetic routes, the selection of an appropriate solvent is critical. For instance, in the synthesis of methyl 3-(3-chloropropoxy)-4-methoxybenzoate, dimethylformamide (DMF) was used as the solvent. mdpi.com For the preparation of methyl 2-methoxy-5-sulfamoylbenzoate, tetrahydrofuran (B95107) (THF) was employed as the reaction solvent. google.com The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates are key factors to consider.

Temperature and Pressure Effects on Reaction Kinetics

Pressure can also be a significant factor, particularly in reactions involving gaseous reagents or byproducts. In the synthesis of 2-propoxy-5-methylbenzoic acid, the carbonation of p-cresol (B1678582) was carried out under a pressure of 10 atm of carbon dioxide. nih.gov For the synthesis of methyl 2-methoxybenzoate using a zeolite catalyst, the reaction was conducted in a sealed stainless steel pressure microreactor at 180-200°C for 5 hours. chemicalbook.com

Isolation and Purification Techniques for this compound

After the reaction is complete, the desired product must be isolated from the reaction mixture and purified. Common work-up procedures include pouring the reaction mixture into water, followed by extraction with an organic solvent like ethyl acetate (B1210297) or diethyl ether. mdpi.comprepchem.com The organic layer is then typically washed with a dilute base solution to remove any unreacted acidic starting materials, followed by washing with brine and drying over an anhydrous salt such as magnesium sulfate or sodium sulfate. mdpi.comprepchem.com

Chromatography is a powerful technique for the purification of this compound from byproducts and unreacted starting materials. Column chromatography is frequently employed for this purpose. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is critical for achieving good separation.

For instance, in the purification of a related compound, methyl 5-formyl-2-methoxybenzoate, the crude product was purified by column chromatography using a mixture of n-hexane and ethyl acetate (2:1) as the eluent. prepchem.com Similarly, the purification of methyl hydroxy-methoxybenzoate isomers was achieved using flash chromatography with cyclohexane-ethyl acetate mixtures in different ratios (2:3 and 4:1) as the eluents. diva-portal.org The selection of the eluent system depends on the polarity of the target compound and the impurities to be separated. The progress of the separation is often monitored by thin-layer chromatography (TLC). diva-portal.orgmdpi.com

Recrystallization and Distillation Procedures

Recrystallization is a technique used to purify solid compounds. It involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is crucial for effective recrystallization.

In the case of related methoxybenzoate compounds, various solvents have been successfully employed. For instance, methyl 5-formyl-2-methoxybenzoate has been recrystallized from diisopropyl ether to yield colorless crystals. prepchem.com Similarly, methyl 2-methoxy-5-sulfamoylbenzoate can be purified by recrystallization from methanol. google.com For analytical purposes, single crystals of methyl 5-iodo-2-methoxybenzoate were obtained by slow evaporation from a deuterated chloroform (B151607) (CDCl₃) solution. researchgate.net Another related compound, 2-methoxyl group-4-amino-5-ethyl sulfone phenylformic acid, is purified through recrystallization from ultrapure water after being precipitated with hydrochloric acid.

Distillation is a process used to separate components of a liquid mixture based on differences in their boiling points. For compounds that are thermally stable but have high boiling points at atmospheric pressure, vacuum distillation (distillation under reduced pressure) is employed. This technique lowers the boiling point of the compound, preventing potential decomposition at higher temperatures.

This method is frequently used in the purification of various benzoate (B1203000) esters. For example, after the synthesis of methyl 5-formyl-2-methoxybenzoate, the solvent is typically removed by distillation under reduced pressure before further purification by chromatography and recrystallization. prepchem.com In the preparation of 2-(carboxymethyl)-5-methoxybenzoic acid, a related compound, most of the methanol solvent is distilled off under reduced pressure as part of the workup procedure. chemicalbook.com The purification of 5-ethyl-2-methylpyridine (B142974), a compound with a similar ethyl group substitution, involves fractional distillation under reduced pressure to isolate the final product. orgsyn.org

The following table summarizes the purification methods used for compounds analogous to this compound, providing insights into potential procedures for the target compound.

Compound NamePurification MethodSolvent/ConditionsReference
Methyl 5-formyl-2-methoxybenzoateRecrystallizationDiisopropyl ether prepchem.com
Methyl 2-methoxy-5-sulfamoylbenzoateRecrystallizationMethanol google.com
Methyl 5-iodo-2-methoxybenzoateRecrystallization (for single crystal growth)Deuterated Chloroform (CDCl₃) researchgate.net
2-methoxyl group-4-amino-5-ethyl sulfone phenylformic acidRecrystallizationUltrapure water
Methyl 5-formyl-2-methoxybenzoateDistillation (solvent removal)Reduced pressure prepchem.com
2-(carboxymethyl)-5-methoxybenzoic acidDistillation (solvent removal)Reduced pressure chemicalbook.com
5-ethyl-2-methylpyridineFractional DistillationReduced pressure (b.p. 65–66°/17 mm) orgsyn.org

These examples from the literature for structurally related compounds indicate that a combination of distillation, likely under reduced pressure to remove volatile impurities and solvents, followed by recrystallization from an appropriate organic solvent, would be a highly effective strategy for the purification of this compound. The selection of the recrystallization solvent would require experimental screening to identify a system that provides good solubility at elevated temperatures and poor solubility at lower temperatures, ensuring high recovery of the purified product.

Chemical Reactivity and Derivatization Studies of Methyl 5 Ethyl 2 Methoxybenzoate

Reactivity of the Ester Functional Group

The ester functional group in Methyl 5-ethyl-2-methoxybenzoate is a key site for a variety of nucleophilic acyl substitution reactions. These transformations allow for the conversion of the methyl ester into other valuable functional groups such as carboxylic acids, different esters, and amides.

Hydrolysis and Saponification Reactions

The hydrolysis of this compound to 5-ethyl-2-methoxybenzoic acid can be achieved under either acidic or basic conditions.

Under acidic conditions, the reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid, in the presence of excess water. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of a water molecule. This process is reversible and often requires elevated temperatures to proceed at a reasonable rate.

Basic hydrolysis, or saponification, is an irreversible process that utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates a methoxide (B1231860) ion to form the carboxylate salt. Acidification of the reaction mixture in a separate workup step is necessary to obtain the free carboxylic acid. The kinetics of alkaline hydrolysis of substituted methyl benzoates are influenced by the nature and position of the substituents on the aromatic ring. zenodo.org

Table 1: Predicted Conditions for the Hydrolysis of this compound

Reaction TypeReagentsSolventTemperatureProduct
Acidic HydrolysisH₂SO₄ (catalytic)Water/DioxaneReflux5-Ethyl-2-methoxybenzoic acid
SaponificationNaOH (1.1 eq.)Methanol (B129727)/WaterRoom Temp. to 60°CSodium 5-ethyl-2-methoxybenzoate

Transesterification with Different Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. ucla.edu This reaction can be catalyzed by either acids or bases and is an equilibrium process. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used in large excess. ucla.edumasterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to acidic hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.

Base-catalyzed transesterification typically employs an alkoxide base corresponding to the alcohol being used (e.g., sodium ethoxide for transesterification with ethanol). The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

Table 2: Predicted Outcomes of Transesterification of this compound

AlcoholCatalystConditionsProduct
Ethanol (B145695)H₂SO₄ (cat.) or NaOEt (cat.)Reflux in excess ethanolEthyl 5-ethyl-2-methoxybenzoate
IsopropanolH₂SO₄ (cat.) or NaOiPr (cat.)Reflux in excess isopropanolIsopropyl 5-ethyl-2-methoxybenzoate
Benzyl (B1604629) alcoholH₂SO₄ (cat.) or NaOBn (cat.)Reflux in excess benzyl alcoholBenzyl 5-ethyl-2-methoxybenzoate

Aminolysis and Amide Formation

The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of amides. This process, known as aminolysis, generally requires more forcing conditions than hydrolysis or alcoholysis due to the lower nucleophilicity of amines compared to alkoxides or hydroxide ions. Computational studies on the aminolysis of methyl benzoate (B1203000) with ammonia suggest that the reaction can proceed through either a concerted or a stepwise mechanism, with general base catalysis significantly lowering the activation energy. acs.orgnih.govresearchgate.net The reaction is often carried out at elevated temperatures, sometimes in a sealed tube or under pressure.

Table 3: Predicted Conditions for Aminolysis of this compound

AmineConditionsProduct
AmmoniaHigh temperature, pressure5-Ethyl-2-methoxybenzamide
EthylamineHigh temperature, sealed tubeN-Ethyl-5-ethyl-2-methoxybenzamide
DiethylamineHigh temperature, sealed tubeN,N-Diethyl-5-ethyl-2-methoxybenzamide

Aromatic Ring Functionalization

The substituted benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The existing substituents—the methoxy (B1213986) group at position 2 and the ethyl group at position 5—direct the position of the incoming electrophile.

Electrophilic Aromatic Substitution Reactions

The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. The ethyl group (-CH₂CH₃) is a weakly activating, ortho-, para-directing group through an inductive effect. In a disubstituted benzene ring, the directing effect of the stronger activating group, in this case, the methoxy group, will dominate. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methoxy group, which are positions 3, and 6. Position 4 is para to the methoxy group but is already substituted with the ester group. Position 6 is sterically less hindered than position 3, which is flanked by two substituents.

Halogenation of this compound would introduce a halogen atom onto the aromatic ring. The regioselectivity will be dictated by the directing effects of the existing substituents.

Chlorination : Reaction with a chlorinating agent such as chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is expected to yield primarily the 6-chloro derivative.

Bromination : Similarly, bromination with bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) would likely produce the 6-bromo derivative as the major product.

Iodination : Iodination is typically carried out with iodine (I₂) in the presence of an oxidizing agent such as nitric acid or periodic acid to generate the electrophilic iodine species. The 6-iodo derivative is the expected major product.

Table 4: Predicted Products of Halogenation of this compound

Halogenation ReactionReagentsPredicted Major Product
ChlorinationCl₂, FeCl₃Methyl 6-chloro-5-ethyl-2-methoxybenzoate
BrominationBr₂, FeBr₃Methyl 6-bromo-5-ethyl-2-methoxybenzoate
IodinationI₂, HNO₃Methyl 6-iodo-5-ethyl-2-methoxybenzoate
Nitration Reactions

The introduction of a nitro group onto the aromatic ring of this compound is a key electrophilic aromatic substitution reaction. The positions of the existing ethyl and methoxy groups direct the incoming nitro group. A commercially available derivative is Methyl 5-ethyl-2-methoxy-3-nitrobenzoate, which indicates that nitration can occur at the C3 position of the benzene ring. sigmaaldrich.comchemspider.com

Formylation and Acetylation (e.g., related to Methyl 5-acetyl-2-methoxybenzoate)

Formylation and acetylation reactions introduce an acyl group onto the benzene ring. These Friedel-Crafts type reactions are important for creating precursors for a variety of pharmaceutical and specialty chemicals.

Formylation: The synthesis of methyl 5-formyl-2-methoxybenzoate can be achieved by reacting methyl o-anisate with hexamethylenetetramine in trifluoroacetic acid. prepchem.com The reaction mixture is refluxed, and after workup and purification, yields the desired formylated product. prepchem.com Another method involves the reaction of methyl 2-methoxybenzoate (B1232891) with urotropine in the presence of methanesulfonic acid, with yields reported to be as high as 94%. google.com

Acetylation: Methyl 5-acetyl-2-methoxybenzoate is a known compound, listed in chemical databases with the CAS number 39971-36-3. nih.gov The synthesis of the related compound, methyl 5-(2-bromoacetyl)-2-methoxybenzoate, has been described. This involves the bromination of a ketone precursor in chloroform (B151607). prepchem.com This bromoacetylated compound can then be used in further synthetic steps.

Sulfonylation (e.g., related to Methyl 5-(ethylsulfonyl)-2-methoxybenzoate)

Sulfonylation introduces a sulfonyl group, which is a key feature in many pharmaceutical compounds. The synthesis of methyl 5-(ethylsulfonyl)-2-methoxybenzoate (CAS 62140-67-4) is a notable transformation. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com One route to a related compound, methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, involves the halogenation of 2-methoxy-4-acetylamine methyl benzoate, followed by condensation with sodium ethanesulfinate. google.com This intermediate is crucial for the synthesis of the antipsychotic drug Amisulpride. innospk.com Another patent describes a process starting from methyl o-methoxybenzoate, which undergoes chlorosulfonation followed by further reactions to yield the desired product. google.com A more direct synthesis of a related sulfamoyl derivative, methyl 2-methoxy-5-sulfamoylbenzoate, has been developed from methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfonate using a cuprous bromide catalyst. google.comguidechem.com

Nucleophilic Aromatic Substitution Reactions

While electrophilic substitutions are more common for this electron-rich aromatic ring, nucleophilic aromatic substitution (SNAr) can occur, particularly if a suitable leaving group is present on the ring and is activated by electron-withdrawing groups. For SNAr to proceed, there typically needs to be a strong electron-withdrawing group ortho or para to the leaving group. youtube.com In the case of this compound itself, the ring is activated towards electrophiles, not nucleophiles. However, derivatization, such as nitration, could introduce an electron-withdrawing group that would facilitate subsequent nucleophilic substitution. For example, a nitro group at the 3-position would activate a leaving group at the 5-position towards nucleophilic attack.

Transformations Involving the Ethyl and Methoxy Substituents

The ethyl and methoxy groups on the benzene ring also offer sites for chemical modification, further expanding the synthetic possibilities of this compound.

Oxidation Reactions of the Ethyl Group

The ethyl group can be oxidized to other functional groups. For instance, oxidation can convert the ethyl group to an acetyl group, which can then be further modified. This transformation is a common strategy in organic synthesis to introduce a ketone functionality. The oxidation of the related compound 5-ethyl-2-methylpyridine (B142974) to nicotinic acid (a form of vitamin B3) highlights the potential for such transformations on substituted pyridines, which are analogous to benzene rings. wikipedia.org

Cleavage of the Methoxy Ether Linkage

The methoxy group, an ether linkage, can be cleaved to reveal a hydroxyl group. This dealkylation is often accomplished using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting phenol (B47542) can then participate in a new set of reactions, such as esterification or etherification at the phenolic hydroxyl. A related demethylation has been described for eugenol (B1671780) derivatives using aluminum chloride and dimethyl sulfide. nih.gov This transformation is valuable for creating derivatives with different solubility profiles or for enabling further functionalization at that position.

Multi-Component Reactions Incorporating this compound

Multi-component reactions, which involve the combination of three or more reactants in a single step to form a complex product, are a cornerstone of modern synthetic chemistry due to their high atom economy and efficiency. The potential for this compound to be utilized in such reactions is primarily linked to the reactivity of its functional groups—the ester, the methoxy group, and the substituted aromatic ring.

One plausible route for the involvement of this compound in MCRs is through its in-situ hydrolysis to 5-ethyl-2-methoxybenzoic acid. This carboxylic acid could then participate as a key component in reactions like the Ugi or Passerini reactions.

Ugi Reaction:

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of α-acylamino amides, which are valuable scaffolds in medicinal chemistry. wikipedia.orgnih.gov The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org In a hypothetical scenario, 5-ethyl-2-methoxybenzoic acid, derived from the hydrolysis of this compound, could serve as the acidic component.

For instance, the reaction of 5-ethyl-2-methoxybenzoic acid with an aldehyde (e.g., formaldehyde), an amine (e.g., benzylamine), and an isocyanide (e.g., tert-butyl isocyanide) would be expected to yield a complex α-acylamino amide. The electron-donating nature of the ethyl and methoxy groups on the benzoic acid moiety could influence the reaction rate and the stability of the intermediates.

A plausible reaction mechanism, initiated by the formation of an imine from the aldehyde and amine, would be followed by the addition of the isocyanide and the carboxylate. wikipedia.org The final step involves a Mumm rearrangement to furnish the stable dipeptide-like product. wikipedia.org

Passerini Reaction:

The Passerini three-component reaction is another significant MCR where a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide combine to form an α-acyloxy carboxamide. Similar to the Ugi reaction, 5-ethyl-2-methoxybenzoic acid could be employed as the carboxylic acid component.

Biginelli and Hantzsch Reactions:

While this compound itself is not a direct substrate for the Biginelli or Hantzsch reactions, a derivative, 5-ethyl-2-methoxybenzaldehyde, could be a key starting material. The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.org The Hantzsch pyridine (B92270) synthesis similarly involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form dihydropyridines. acs.orgorganic-chemistry.orgyoutube.com

The following table summarizes the potential roles of this compound derivatives in these prominent multi-component reactions.

Multi-Component ReactionPotential Derivative of this compoundRole of DerivativeOther Key ReactantsTypical Product Scaffold
Ugi Reaction 5-Ethyl-2-methoxybenzoic acidCarboxylic Acid ComponentAldehyde, Amine, Isocyanideα-Acylamino Amide
Passerini Reaction 5-Ethyl-2-methoxybenzoic acidCarboxylic Acid ComponentAldehyde/Ketone, Isocyanideα-Acyloxy Carboxamide
Biginelli Reaction 5-Ethyl-2-methoxybenzaldehydeAldehyde Componentβ-Ketoester, Urea/ThioureaDihydropyrimidinone
Hantzsch Synthesis 5-Ethyl-2-methoxybenzaldehydeAldehyde Component2 eq. β-Ketoester, AmmoniaDihydropyridine

It is important to reiterate that these are projected applications based on the established principles of multi-component reactions. Further experimental investigation is necessary to validate the reactivity of this compound and its derivatives in these synthetic transformations and to fully characterize the resulting products.

Advanced Spectroscopic Characterization of Methyl 5 Ethyl 2 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

A ¹H NMR spectrum for Methyl 5-ethyl-2-methoxybenzoate would be expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the two methoxy (B1213986) group protons (singlets). The precise chemical shifts and coupling constants are determined by the electronic environment of each proton, which is influenced by the substituents on the benzene (B151609) ring. However, no experimental or specifically predicted ¹H NMR data for this compound could be found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum would provide information on the number and type of carbon atoms in the molecule. For this compound, one would anticipate signals for the carbonyl carbon of the ester, the aromatic carbons (with varying chemical shifts due to substitution), the carbons of the ethyl group, and the carbons of the two methoxy groups. Specific chemical shift values for these carbons are not available in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structure of this compound. COSY spectra would reveal proton-proton couplings, while HMQC and HMBC would establish correlations between protons and their directly attached or more distant carbons, respectively. No 2D NMR data for this compound has been reported in the searched sources.

Computational Prediction of NMR Parameters

In the absence of experimental data, computational methods can be used to predict NMR parameters. These predictions are based on theoretical models and can provide estimated chemical shifts and coupling constants. However, a specific computational study detailing the predicted NMR parameters for this compound was not identified.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

Under EI-MS conditions, this compound would be expected to produce a molecular ion peak corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of the methoxy group from the ester, the ethyl group, or other characteristic fragments. A detailed mass spectrum, including the relative abundances of these fragments, is not available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile compounds like this compound. In ESI-MS, the analyte is dissolved in a solvent and pumped through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until the analyte molecules are expelled as gas-phase ions.

For this compound, analysis in positive ion mode is typical. The primary ion observed would be the protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₁₄O₃, the nominal mass of the molecule is 194 g/mol . Therefore, a prominent peak at a mass-to-charge ratio (m/z) of 195 would be expected. Depending on the solvent system and additives used (e.g., sodium salts), adduct ions such as [M+Na]⁺ (m/z 217) or [M+K]⁺ (m/z 233) may also be detected. In negative ion mode, the deprotonated molecule [M-H]⁻ is less commonly observed for this class of compounds but may be possible under specific conditions.

Analysis of structurally similar compounds, such as Methyl 2-methoxybenzoate (B1232891), using ESI-QTOF (Quadrupole Time-of-Flight) mass spectrometry has shown the formation of the [M+H]⁺ adduct as a primary precursor ion for further fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition of a molecule. This technique is crucial for unambiguously confirming the chemical formula of a compound.

The theoretical exact mass of the neutral molecule this compound (C₁₁H₁₄O₃) is calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ¹⁶O). The calculated monoisotopic mass is 194.0943 g/mol . HRMS analysis would aim to detect the protonated molecule [M+H]⁺ with an exact mass of 195.1021. The high accuracy of the measurement, typically within a few parts per million (ppm), allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby confirming the identity of this compound.

For comparison, the related compound Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃) has a computed exact mass of 180.0786 Da. nih.gov

Table 1: Theoretical Mass Data for HRMS Analysis

SpeciesFormulaNominal Mass (Da)Monoisotopic Exact Mass (Da)
Neutral MoleculeC₁₁H₁₄O₃194194.0943
Protonated Molecule[C₁₁H₁₅O₃]⁺195195.1021
Sodium Adduct[C₁₁H₁₄O₃Na]⁺217217.0862

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, often following ESI, are used to study the fragmentation pathways of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound). The fragmentation pattern provides valuable information about the compound's structure. Based on the structure of this compound, several characteristic fragmentation pathways can be predicted:

Loss of Methanol (B129727) (CH₃OH): A common fragmentation for methoxy-substituted esters is the neutral loss of methanol (32 Da) from the protonated molecule, which would result in a fragment ion at m/z 163.

Loss of the Methoxy Group (•OCH₃): Cleavage of the methoxy radical (31 Da) can lead to a fragment at m/z 164.

Loss of the Methyl Ester Group: Fragmentation could involve the loss of the methyl group (•CH₃, 15 Da) or the entire methoxycarbonyl group (•COOCH₃, 59 Da).

Cleavage of the Ethyl Group: The ethyl group at the C5 position can undergo benzylic cleavage, resulting in the loss of an ethyl radical (•C₂H₅, 29 Da) to produce an ion at m/z 166, or the loss of ethene (C₂H₄, 28 Da) via a rearrangement, leading to an ion at m/z 167.

Analysis of the MS/MS spectrum of the related compound Methyl 2-methoxybenzoate ([M+H]⁺ precursor at m/z 167.07) shows significant fragment ions at m/z 107.05 and 79.02, corresponding to losses related to the ester and methoxy groups. nih.gov

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint, revealing the presence of specific functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups are expected in the 2850-2980 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group is expected in the range of 1710-1735 cm⁻¹. For comparison, Ethyl 2,6-dimethoxybenzoate exhibits this band at 1729 cm⁻¹. mdpi.com

C-O Stretching: Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester group will appear in the 1250-1300 cm⁻¹ region, and the C-O stretch of the aryl ether (methoxy group) will be found around 1020-1050 cm⁻¹.

Aromatic C=C Stretching: Medium to weak absorptions from the C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic3000 - 3100Medium-Weak
C-H StretchAliphatic (Ethyl, Methyl)2850 - 2980Medium
C=O StretchEster1710 - 1735Strong
C=C StretchAromatic Ring1450 - 1600Medium-Weak
C-O StretchEster (C-O)1250 - 1300Strong
C-O StretchAryl Ether (O-CH₃)1020 - 1050Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by absorptions due to π → π* transitions within the substituted benzene ring. The methoxy and ester groups act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity of the benzene chromophore.

The spectrum is expected to show two main absorption bands characteristic of substituted benzenes:

An intense band (the E2-band) around 200-230 nm.

A less intense band (the B-band) at longer wavelengths, typically around 270-290 nm.

The substitution pattern influences the exact position and intensity of these bands. For instance, the UV spectrum of Ethyl-3-methoxybenzoate in ethanol (B145695) shows absorption maxima at 217 nm and 294 nm. nist.gov It is anticipated that this compound will exhibit a similar profile, with specific λ_max values influenced by the positions of the ethyl and methoxy groups. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and theoretical UV-Vis spectrum. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Elucidation (if applicable)

While no crystal structure for this compound itself has been reported, data from closely related compounds can illustrate the type of information obtained. For example, the crystal structure of Methyl 5-iodo-2-methoxybenzoate was determined to be in the monoclinic P2₁/n space group. researchgate.net The analysis revealed that the molecule is nearly planar. researchgate.net Similarly, the analysis of Ethyl 2,6-dimethoxybenzoate showed it crystallizes in the triclinic space group P-1. mdpi.comresearchgate.net

An XRD analysis of this compound would confirm the planarity of the benzene ring and determine the orientation of the methoxy, ethyl, and methyl ester substituents relative to the ring. It would also reveal details about intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the crystal packing in the solid state.

Table 3: Illustrative Crystallographic Data from a Related Compound (Methyl 5-iodo-2-methoxybenzoate) researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.3378
b (Å)7.0690
c (Å)33.120
β (°)92.727
Volume (ų)1014.4
Z (molecules/unit cell)4

Computational Chemistry and Theoretical Modeling of Methyl 5 Ethyl 2 Methoxybenzoate

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The analysis of these orbitals, particularly the frontier orbitals, is fundamental to predicting chemical reactivity.

The frontier molecular orbitals (FMOs) are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These two orbitals are key players in chemical reactions:

HOMO: This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A molecule with a high-energy HOMO is a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. A molecule with a low-energy LUMO is a better electron acceptor.

The HOMO-LUMO energy gap (ΔE) is the difference in energy between these two orbitals. A small energy gap suggests that the molecule is more easily polarized and therefore more chemically reactive. materialsciencejournal.org A large energy gap implies higher kinetic stability. materialsciencejournal.org

For Methyl 5-ethyl-2-methoxybenzoate, the HOMO is expected to have significant contributions from the electron-rich aromatic ring and the oxygen atom of the methoxy (B1213986) group. The LUMO is likely to be distributed over the electron-withdrawing ester group and the benzene (B151609) ring.

The table below summarizes the significance of frontier orbital energies.

ParameterDefinitionChemical Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital.Represents the ionization potential; higher energy indicates a better electron donor.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital.Represents the electron affinity; lower energy indicates a better electron acceptor.
ΔE (HOMO-LUMO Gap) The energy difference between the LUMO and HOMO.Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. materialsciencejournal.org

Frontier Molecular Orbital (FMO) theory states that chemical reactivity can be understood by considering the interaction between the FMOs of the reacting species. nih.gov It provides a framework for predicting how and where reactions will occur.

Nucleophilic Attack: A nucleophile (electron donor) will use its HOMO to attack the LUMO of an electrophile (electron acceptor). For this compound, a nucleophile would likely attack the carbon atom of the ester carbonyl group, a region predicted to be a significant part of the LUMO.

Electrophilic Attack: An electrophile (electron acceptor) will use its LUMO to attack the HOMO of a nucleophile (electron donor). An electrophilic attack on this compound would be directed towards the positions on the benzene ring with the highest HOMO density, which are activated by the electron-donating methoxy and ethyl groups.

By mapping the spatial distribution of the HOMO and LUMO, computational chemists can predict the regioselectivity of reactions, providing valuable guidance for synthetic chemistry. nih.gov

Electrostatic Potential Mapping (MEP)

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potentials.

For a molecule like this compound, the MEP map would be expected to show regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in blue). The areas of negative potential, indicating electron-rich regions, would be concentrated around the oxygen atoms of the methoxy and ester groups due to the high electronegativity of oxygen. These sites would be susceptible to electrophilic attack.

Conversely, the regions of positive potential, which are electron-deficient, would be located around the hydrogen atoms of the methyl and ethyl groups, as well as the aromatic ring hydrogens. These areas would be the likely sites for nucleophilic attack. The carbonyl carbon of the ester group would also exhibit a significant positive potential, making it a prime target for nucleophiles.

Table 1: Predicted Electrostatic Potential Characteristics of this compound

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Carbonyl Oxygen (C=O)Highly NegativeSite for electrophilic attack
Methoxy Oxygen (-OCH3)NegativeSite for electrophilic attack
Aromatic RingGenerally Negative (delocalized π-system)Susceptible to electrophilic aromatic substitution
Hydrogen AtomsPositiveSites for nucleophilic attack
Carbonyl Carbon (C=O)Highly PositiveSite for nucleophilic attack

Spectroscopic Parameter Prediction through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations would be able to predict the characteristic vibrational modes. For instance, a study on the related compound ethyl 2,6-dimethoxybenzoate showed a characteristic C=O (ester) stretching band at 1729 cm⁻¹ in the IR spectrum. mdpi.com We can anticipate a similar strong absorption band for the carbonyl group in this compound. Other predictable vibrations would include C-O-C stretching of the ether and ester groups, C-H stretching of the alkyl and aromatic moieties, and various bending and out-of-plane modes.

Similarly, the ¹H and ¹³C NMR chemical shifts can be calculated. For ethyl 2,6-dimethoxybenzoate, characteristic ¹H-NMR signals for methylene (B1212753) and methyl protons were observed at 4.40 and 1.38 ppm, respectively. mdpi.com For this compound, we would expect distinct signals for the methyl ester protons, the ethyl group protons (a quartet and a triplet), the methoxy group protons, and the aromatic protons, with their predicted chemical shifts aiding in their assignment in an experimental spectrum.

Table 2: Predicted Spectroscopic Parameters for this compound

Spectroscopic TechniquePredicted ParameterExpected Range/Value
FT-IRCarbonyl (C=O) stretch~1730 cm⁻¹
FT-IRC-O-C (ether/ester) stretch1250-1000 cm⁻¹
FT-IRAromatic C-H stretch3100-3000 cm⁻¹
¹H NMRMethyl ester (-COOCH₃)~3.8 ppm
¹H NMRMethoxy (-OCH₃)~3.9 ppm
¹H NMREthyl (-CH₂CH₃)~2.7 ppm (quartet), ~1.2 ppm (triplet)
¹³C NMRCarbonyl (C=O)~166 ppm

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule by calculating its hyperpolarizability. Molecules with large hyperpolarizability values are considered good candidates for NLO materials.

While there are no specific NLO studies on this compound, research on other benzoate (B1203000) derivatives provides some context. For instance, a study on a poly(2,5-bis(but-2-ynyloxy) benzoate) containing a polar chromophore demonstrated excellent quadratic NLO properties. nih.govresearchgate.net The NLO response is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

In this compound, the methoxy and ethyl groups are electron-donating, and the methyl ester group is electron-withdrawing. The benzene ring acts as the π-conjugated bridge. While the push-pull character might not be as strong as in specifically designed NLO molecules, computational analysis of its first-order hyperpolarizability (β) would be necessary to quantify its NLO potential.

Reaction Mechanism Studies and Transition State Identification

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface (PES) and identifying transition states.

The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. By exploring the PES, chemists can identify stable intermediates, transition states, and the minimum energy pathways for a reaction. For a reaction involving this compound, such as its hydrolysis or an electrophilic substitution, computational methods can be used to locate the structures of the reactants, products, intermediates, and transition states on the PES. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics. A study on the ethyl cation has demonstrated the use of new procedures to explore its potential energy hypersurface. sigmaaldrich.com

Bond Evolution Theory (BET) is a powerful method for analyzing the changes in chemical bonds along a reaction pathway. It provides a detailed description of bond breaking and forming processes. For a hypothetical reaction of this compound, BET could be employed to visualize and quantify the evolution of the bonds involved. For example, in an ester hydrolysis reaction, BET would describe the progressive breaking of the C-O ester bond and the formation of the new C-OH and O-H bonds. This level of detail offers a deeper understanding of the reaction mechanism than can be obtained from experimental studies alone.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable conformations (isomers that can be interconverted by rotation around single bonds) of a molecule. Computational methods can systematically explore the conformational space of this compound by rotating the flexible bonds, such as those in the ethyl and methoxy groups, and calculating the energy of each conformation.

For example, in a study of ethyl 2,6-dimethoxybenzoate, the presence of two ortho methoxy groups forces the ethyl ester group to be nearly orthogonal to the aromatic ring. mdpi.com A similar, though less pronounced, steric effect from the single ortho-methoxy group in this compound would influence the preferred orientation of the ester group relative to the benzene ring.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms in the molecule, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a biological receptor. A study on 2,6-dimethoxybenzoic acid and 3-hydroxybenzoic acid utilized MD simulations to study the influence of additives on crystal morphology. nih.gov

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Step Organic Syntheses

The strategic placement of functional groups in Methyl 5-ethyl-2-methoxybenzoate makes it an important intermediate in the synthesis of more complex molecules. The ester and methoxy (B1213986) groups can direct further electrophilic aromatic substitutions, while the ethyl group can be a site for further functionalization or can influence the steric and electronic properties of the final product.

While specific, widely published multi-step syntheses directly employing this compound are not extensively documented in readily accessible literature, its structural motifs are present in various pharmaceutical and biologically active compounds. For instance, the core structure is related to that of intermediates used in the synthesis of certain therapeutic agents. The synthesis of more complex substituted benzoic acids, such as 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, highlights the utility of related methoxybenzoate structures as foundational starting materials in multi-step sequences. sigmaaldrich.com The general synthetic strategies involving related methoxybenzoates often include steps like nitration, reduction of the nitro group to an amine, and subsequent derivatization, showcasing the potential reaction pathways for this compound.

Construction of Heterocyclic Systems Utilizing this compound Scaffolds

The construction of heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast array of bioactive molecules. While direct examples of using this compound for the synthesis of specific heterocyclic systems are not prominently reported, its structure lends itself to such transformations.

The presence of the ester and methoxy groups allows for ortho-lithiation or directed ortho-metalation, which could be followed by reaction with various electrophiles to construct fused heterocyclic rings. For example, reaction with a nitrile could potentially lead to the formation of a quinazolinone system after subsequent cyclization. Furthermore, the ester functionality can be converted to other functional groups, such as an amide or a hydrazide, which are common precursors for the synthesis of various five- and six-membered heterocycles like oxadiazoles, pyrazoles, or triazoles. The synthesis of thiazolopyrimidines from related building blocks demonstrates the general principle of utilizing substituted aromatic compounds for the construction of complex heterocyclic frameworks.

Precursor in the Synthesis of Complex Natural Products and Analogues

The structural features of this compound make it a plausible, though not widely documented, precursor for the synthesis of certain natural product analogues. Many natural products contain substituted aromatic rings, and the specific substitution pattern of this compound could be strategically advantageous.

The synthesis of natural products often involves the meticulous assembly of complex molecular architectures from simpler building blocks. While no direct total synthesis of a natural product starting from this compound is found in the surveyed literature, its potential lies in the synthesis of analogues or fragments of larger natural products. The combination of the methoxy and ethyl groups on the benzene (B151609) ring is a feature found in some classes of natural products, and having a pre-functionalized starting material like this compound could streamline a synthetic route.

Building Block for Novel Molecular Architectures

In the quest for new materials and therapeutics, the design and synthesis of novel molecular architectures are of paramount importance. This compound can serve as a valuable building block in this endeavor due to its defined three-dimensional structure and reactive handles.

The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger structure. The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be used in peptide synthesis, the formation of metal-organic frameworks (MOFs), or as a component in dendrimers or other polymeric materials. The aromatic ring itself can participate in pi-stacking interactions, influencing the self-assembly and supramolecular chemistry of larger constructs. While specific examples of its use in creating novel molecular architectures are not widespread, its inherent properties make it a candidate for such applications in materials science and medicinal chemistry.

Conclusion and Outlook

Identification of Knowledge Gaps

The primary and most significant knowledge gap is the near-complete absence of experimental data for methyl 5-ethyl-2-methoxybenzoate itself. The following specific areas require dedicated research:

Validated Synthetic Routes: While plausible synthetic pathways can be proposed based on known organic reactions, there are no published, optimized, and validated methods for the preparation of this compound. Key challenges would include achieving regioselectivity to ensure the ethyl group is introduced specifically at the 5-position.

Spectroscopic and Physicochemical Characterization: There is a lack of definitive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. Such data is fundamental for its unambiguous identification and for quality control in any synthetic endeavor. Furthermore, basic physicochemical properties such as melting point, boiling point, solubility, and crystal structure remain undetermined.

Reactivity Profile: The chemical reactivity of this compound has not been explored. Understanding how the interplay of the methoxy (B1213986), ethyl, and methyl ester groups influences its reactivity is crucial for its potential use as a chemical intermediate.

Potential Applications: Due to the lack of fundamental research, any potential applications in materials science, pharmacology, or as a fragrance component are purely speculative at this stage.

Future Directions and Interdisciplinary Research Opportunities

The dearth of information on this compound presents a clear opportunity for foundational chemical research. Future efforts should be directed towards:

Development of Synthetic Methodologies: A systematic investigation into the synthesis of this compound is the most critical next step. This could involve the exploration of various synthetic strategies, such as the Friedel-Crafts acylation of methyl 2-methoxybenzoate (B1232891) followed by reduction, or the Suzuki or Negishi coupling of a halogenated precursor with an appropriate ethylating agent.

Comprehensive Characterization: Once synthesized, a thorough characterization using modern analytical techniques is imperative. This will not only confirm the structure but also provide the foundational data necessary for all future studies.

Computational Chemistry Studies: In parallel with experimental work, computational modeling can be employed to predict the spectroscopic properties, molecular geometry, and electronic structure of this compound. These theoretical insights can guide experimental efforts and help in the interpretation of results.

Exploratory Screening for Biological Activity: Given that many substituted benzoates exhibit biological activity, a preliminary screening of purified this compound against various biological targets could open up new avenues for interdisciplinary research in medicinal chemistry and chemical biology. For example, related compounds have been investigated for their effects on insects. diva-portal.org

Polymer and Materials Science: The aromatic structure and functional groups of this compound could make it a candidate as a monomer or an additive in the development of new polymers or functional materials. Research in this area would involve investigating its polymerization potential and its effect on the properties of existing materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.